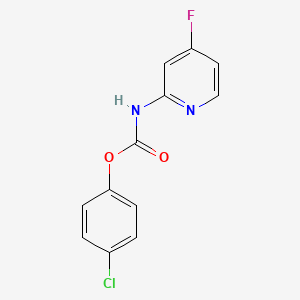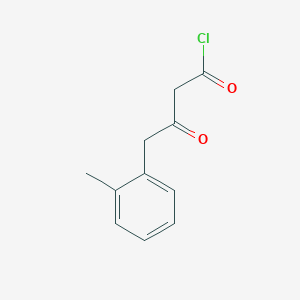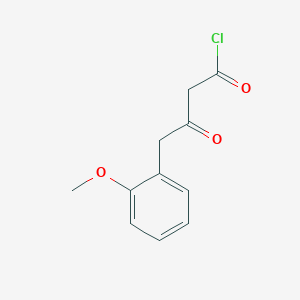
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride
Descripción general
Descripción
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride, also known as DFMPC, is a synthetic compound used in many scientific and research applications. It is a colorless solid that is soluble in water and ethanol. DFMPC is a useful reagent in the synthesis of various organic compounds and pharmaceuticals, and is also used in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride is used in a variety of scientific research applications, including the synthesis of organic compounds, pharmaceuticals, and polymers. It is also used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications. Additionally, this compound can be used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride acts as a catalyst in the synthesis of various organic compounds and pharmaceuticals. It is able to catalyze the formation of covalent bonds between molecules, which allows for the formation of more complex molecules. Additionally, this compound can act as an oxidizing agent, which allows it to be used in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic to humans or animals, and has not been found to have any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride is a useful reagent in the synthesis of various organic compounds and pharmaceuticals. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it is not toxic to humans or animals, and is not known to have any adverse effects on the environment. However, this compound is not suitable for use in certain laboratory experiments, as it can react with certain compounds and cause unwanted side reactions.
Direcciones Futuras
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride has a wide range of potential applications in scientific research. It could be used in the synthesis of more complex organic compounds and pharmaceuticals, as well as in the synthesis of polymers and other materials. Additionally, it could be used to synthesize fluorescent dyes for use in biological and medical applications. Additionally, this compound could be used to catalyze the formation of more complex molecules, as well as to catalyze the oxidation of certain compounds. Finally, this compound could be used to study the biochemical and physiological effects of certain compounds.
Propiedades
IUPAC Name |
2-chloro-1-[2,3-dichloro-6-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-5(15)7-6(16-9(13)14)2-1-4(11)8(7)12/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXIOGVFSSDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















